molecular formula C18H16FN3OS B4771186 3-amino-N-(2-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-N-(2-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B4771186
M. Wt: 341.4 g/mol
InChI Key: AIGJNKOKUNLBLV-UHFFFAOYSA-N
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Description

3-amino-N-(2-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C18H16FN3OS and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.09981148 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

This compound and its derivatives have been a focus in the synthesis of novel heterocyclic compounds. For instance, the synthesis of thienoquinoline derivatives, involving compounds like 3-amino-N-(2-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, has been explored for creating various novel compounds. This includes the formation of pyrimidine derivatives, Schiff bases, and methanimidate derivatives through different chemical reactions, demonstrating the compound's versatility in creating diverse molecular structures (Awad et al., 1991).

Antiproliferative Activity

Thieno[2,3-b]quinolines derivatives, including those structurally related to the compound , have been investigated for their antiproliferative activity against various cancer cell lines. For example, derivatives like 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides showed significant activity against melanoma and breast cancer cell lines, indicating potential therapeutic applications in cancer treatment (Hung et al., 2014).

Radioligand Development for PET Imaging

Quinoline-2-carboxamide derivatives have been studied as potential radioligands for positron emission tomography (PET) imaging. Research into the labeling and evaluation of these compounds, including those with a structure similar to this compound, has shown promise for the noninvasive assessment of peripheral benzodiazepine type receptors in vivo (Matarrese et al., 2001).

Enzyme Inhibition in Cancer Therapy

Compounds structurally related to the query compound have been identified as potential enzyme inhibitors with applications in cancer therapy. For instance, certain thieno[2,3-b]quinoline derivatives have demonstrated efficacy in inhibiting phosphoinositide-specific phospholipase C-γ, an enzyme linked to cancer cell motility, and have shown potential in treating triple-negative breast cancer cells (Leung et al., 2014).

Structural Analysis via X-ray Diffraction

The molecular and crystal structures of various quinoline derivatives, including those similar to this compound, have been analyzed using X-ray diffraction. This structural analysis aids in understanding the compound's molecular geometry and potential reactivity (Dyachenko et al., 2019).

Properties

IUPAC Name

3-amino-N-(2-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS/c19-12-6-2-4-8-14(12)21-17(23)16-15(20)11-9-10-5-1-3-7-13(10)22-18(11)24-16/h2,4,6,8-9H,1,3,5,7,20H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGJNKOKUNLBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=CC=C4F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(2-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-(2-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-amino-N-(2-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3-amino-N-(2-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3-amino-N-(2-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Reactant of Route 6
3-amino-N-(2-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

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